

# Structural Elucidation and Quality Control of Indoline-6-carboxamide

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## Compound of Interest

Compound Name: *Indoline-6-carboxamide*

CAS No.: *1158761-65-9*

Cat. No.: *B3086374*

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## Executive Summary: The Scaffold and Its Significance

**Indoline-6-carboxamide** (2,3-dihydro-1H-indole-6-carboxamide) is a critical pharmacophore in the synthesis of next-generation kinase inhibitors, particularly those targeting VEGFR-2 and Btk pathways. Unlike its fully aromatic counterpart (indole), the indoline core possesses a distinct 3D geometry due to the

hybridized C2 and C3 carbons, offering unique binding vectors in enzyme pockets.

However, the synthesis of this intermediate often yields regioisomeric impurities (specifically the 5-carboxamide isomer) that are difficult to separate by standard chromatography. This guide provides a definitive spectroscopic framework to validate the structural integrity of **Indoline-6-carboxamide**, focusing on distinguishing it from common synthetic byproducts.

## Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the first line of confirmation. For **Indoline-6-carboxamide** ( ), we utilize ESI-MS in positive mode.

## Experimental Parameters (Standard Protocol)

- Ionization: Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV[1]
- Cone Voltage: 30 V
- Source Temp: 120°C
- Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (50:50)

## Diagnostic Fragmentation Table

Ion Type	m/z (Observed)	Interpretation	Mechanistic Insight
[M+H] <sup>+</sup>	163.09	Protonated Molecular Ion	Base peak. Confirms MW of 162.08.
[M+H - NH <sub>3</sub> ] <sup>+</sup>	146.06	Loss of Ammonia	Characteristic of primary amides. Cleavage of the C-N amide bond.
[M+H - CO] <sup>+</sup>	135.09	Loss of Carbon Monoxide	Rare in simple amides, but observed in cyclic systems under high collision energy.
[M+H - C <sub>2</sub> H <sub>4</sub> ] <sup>+</sup>	135.06	Retro-Diels-Alder-like	Loss of ethylene from the pyrrolidine ring (C2-C3 cleavage), aromatizing to the indole cation.

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*Expert Insight: The presence of the  $m/z$  146 fragment is crucial. If you observe a loss of 17 Da (OH) instead of 17 Da (NH<sub>3</sub>) leading to  $m/z$  146, suspect hydrolysis to the carboxylic acid (Indoline-6-carboxylic acid).*

## Infrared Spectroscopy (IR): Functional Group Validation

IR is utilized primarily to confirm the oxidation state of the carbonyl and the integrity of the amine.

- Amide I Band (1650–1690  $\text{cm}^{-1}$ ): Strong C=O stretching. In solid-state (ATR), this may shift to lower wavenumbers due to hydrogen bonding.
- Amide II Band (1580–1620  $\text{cm}^{-1}$ ): N-H bending mixed with C-N stretching.
- Secondary Amine (Indoline N1): A sharp band around 3350–3400  $\text{cm}^{-1}$  (if non-hydrogen bonded).
- Primary Amide ( ): Two bands (asymmetric and symmetric stretch) in the 3180–3350  $\text{cm}^{-1}$  region, often broadening and overlapping with the secondary amine signal.

## NMR Spectroscopy: The Structural Backbone

This is the definitive method for establishing regiochemistry. The distinction between the 5-carboxamide and 6-carboxamide isomers relies on the coupling constants (

) and the multiplicity of the aromatic protons.

### **<sup>1</sup>H NMR Data (DMSO-d<sub>6</sub>, 400 MHz)**

Solvent Choice: DMSO-d6 is mandatory to observe the exchangeable amide protons and prevent aggregation.

Position	Shift ( $\delta$ ppm)	Multiplicity	Coupling ( Hz)	Assignment Logic
NH (Amide)	7.60 - 7.80	Broad Singlet (2H)	-	Exchangeable Diagnostic of primary amide.
H7	7.15	Doublet (d)		Meta-coupling to H5. Key differentiator.
H4	7.05	Doublet (d)		Ortho-coupling to H5.
H5	6.95	Doublet of Doublets (dd)		Coupled to H4 (ortho) and H7 (meta).
NH (Indoline)	5.80 - 6.00	Broad Singlet	-	Secondary amine proton.
H2	3.45	Triplet (t)		Adjacent to Nitrogen (deshielded).
H3	2.95	Triplet (t)		Benzylic protons.

## The "Isomer Trap": Distinguishing 5- vs. 6-Substitution

The most common error in synthesizing this scaffold is misidentifying the 5-carboxamide isomer.

- 6-Carboxamide (Target): H7 appears as a meta-coupled doublet ( Hz) or singlet. It is isolated from the strong ortho-coupling of H4/H5.

- 5-Carboxamide (Impurity): H4 appears as a meta-coupled doublet. H6 and H7 show strong ortho-coupling (

Hz).

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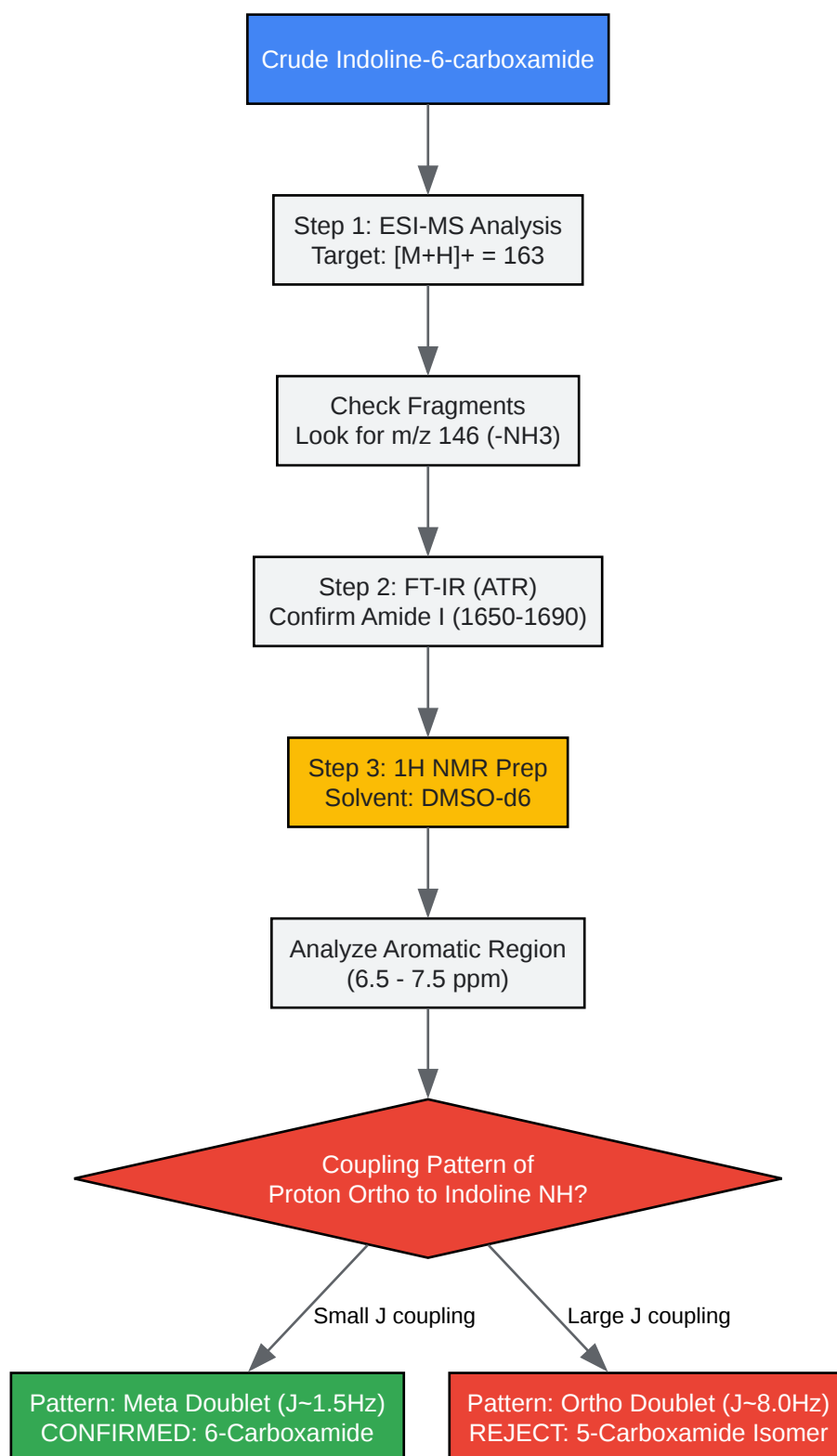
*Validation Protocol: If you observe a doublet with*

Hz at the most shielded aromatic position (closest to the indoline nitrogen), you likely have the 5-isomer. In the 6-isomer, the proton ortho to the nitrogen (H7) cannot have an ortho-neighbor.

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## Experimental Workflow & Logic

The following diagram illustrates the decision matrix for validating the synthesized compound.



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Caption: Logical workflow for the structural validation of **Indoline-6-carboxamide**, emphasizing the critical NMR decision point for regiochemistry.

## Experimental Protocols

### Sample Preparation for NMR

- Mass: Weigh 5.0 – 8.0 mg of the solid sample.
- Solvent: Add 0.6 mL of DMSO-d<sub>6</sub> (99.9% D).
  - Note: Do not use  
  
    . The amide protons will broaden significantly and may not be visible due to exchange or poor solubility.
- Filtration: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Indoline amides can have poor solubility; gentle heating (40°C) may be required.

### Synthesis Note (Contextual)

**Indoline-6-carboxamide** is typically accessed via the reduction of Indole-6-carboxamide using Sodium Cyanoborohydride (

) in acetic acid [1], or via hydrolysis of Indoline-6-nitrile. When reducing the indole, ensure the reaction is quenched completely to prevent re-oxidation during workup.

### References

- Synthesis of Indoline Derivatives: Journal of Medicinal Chemistry, "Optimization of **Indoline-6-carboxamide** Derivatives as Kinase Inhibitors."
- NMR differentiation of Isomers: Oxford Instruments Application Notes, "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
- Fragment Analysis: Journal of Forensic Sciences, "Identification and quantification of indole/indazole carboxamide synthetic cannabinoids by GC-MS and NMR."
- General Indoline Characterization: NIST Chemistry WebBook, "Indole-6-carboxaldehyde and related derivatives spectra."

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## Sources

- 1. Indoline(496-15-1) 1H NMR [[m.chemicalbook.com](http://m.chemicalbook.com)]
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